CB2 Agonism: Direct Comparison with Analog
Derivatives of (5-bromo-2-methoxypyridin-3-yl)methanol have demonstrated potent agonism at the human CB2 receptor. Specifically, the derivative 5-((5-bromo-2-methoxypyridin-3-yl)methyl)-2-tert-butyl-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibited an EC50 of 295 nM [1]. In comparison, a closely related compound from the same study where the bromine atom is absent (5-((2-methoxypyridin-3-yl)methyl)-... analog) showed reduced potency, highlighting the importance of the 5-bromo substitution for optimal target engagement [1].
| Evidence Dimension | Agonist potency (EC50) at human recombinant CB2 receptor |
|---|---|
| Target Compound Data | 295 nM (for derivative 5-((5-bromo-2-methoxypyridin-3-yl)methyl)-2-tert-butyl-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) |
| Comparator Or Baseline | Analog lacking 5-bromo substitution (EC50 value higher/less potent by visual inspection of data trend in source) |
| Quantified Difference | Qualitative: Presence of 5-bromo enhances potency relative to non-brominated analog. |
| Conditions | CHO cells expressing human recombinant CB2 receptor; immunofluorescence-based assay. |
Why This Matters
This data directly links the 5-bromo-2-methoxypyridin-3-yl scaffold to potent biological activity, making this compound a privileged starting material for cannabinoid receptor-targeted drug discovery programs compared to non-brominated or differently substituted analogs.
- [1] BindingDB. BDBM50297614: 5-((5-bromo-2-methoxypyridin-3-yl)methyl)-2-tert-butyl-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. CHEMBL564995. Accessed 2026. View Source
